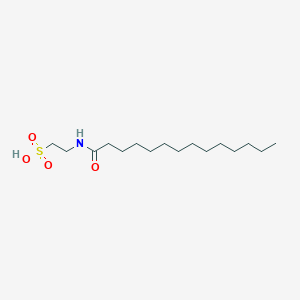
N-tetradecanoyltaurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tetradecanoyltaurine is a fatty acid-taurine conjugate derived from tetradecanoic acid. It has a role as a mouse metabolite. It derives from a tetradecanoic acid. It is a conjugate acid of a N-tetradecanoyltaurine(1-).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Electrocatalytic Applications :N-oxyl compounds, including N-tetradecanoyltaurine, are used as catalysts for selective oxidation of organic molecules. They are versatile in both laboratory and industrial applications, especially under electrochemical conditions without chemical oxidants. Such compounds facilitate a wide range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).
Thermoelectric Materials and Energy Harvesting :Thermoelectric materials, such as those involving N-tetradecanoyltaurine, have applications in power generation and cooling. Research shows their enhanced performance in thermoelectric devices, indicating potential for practical energy harvesting applications (Li et al., 2017).
Applications in Quorum Sensing and Antimicrobial Strategies :N-tetradecanoyltaurine derivatives demonstrate significant antibacterial properties. They are used in quorum sensing processes in bacteria, providing insights into potential interference strategies against competing bacteria and mechanisms for iron solubilization (Kaufmann et al., 2005).
Nanotechnology and Device Applications :The development of nanomaterials and nanostructures using compounds like N-tetradecanoyltaurine offers a broad range of applications in electronics, sensors, optoelectronics, and energy devices. These advancements contribute to new methodologies in nanofabrication and assembly processes (Wu et al., 2018).
Chemical Transformation and Catalysis :Studies have shown that N-tetradecanoyltaurine and its derivatives can act as catalysts in chemical reactions. This includes catalytic degradation of pollutants and antimicrobial applications, demonstrating a wide spectrum of chemical and biological functions (Altaf et al., 2020).
Eigenschaften
CAS-Nummer |
63155-79-3 |
|---|---|
Produktname |
N-tetradecanoyltaurine |
Molekularformel |
C16H33NO4S |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
2-(tetradecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21) |
InChI-Schlüssel |
XPZFMHCHEWYIGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



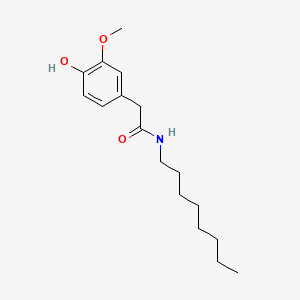
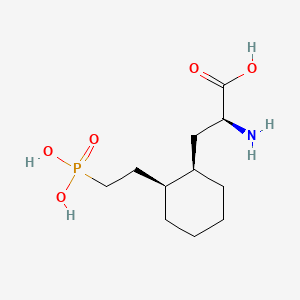
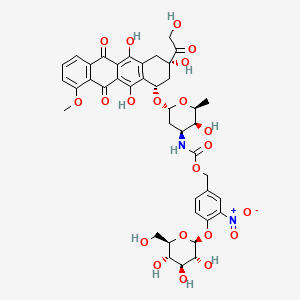
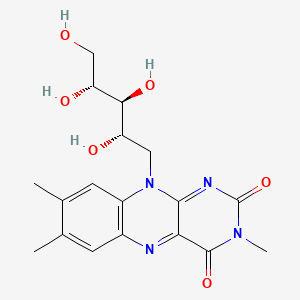
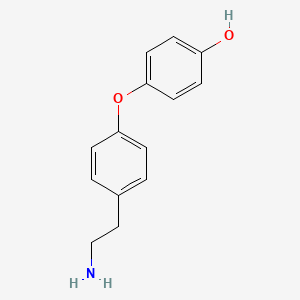
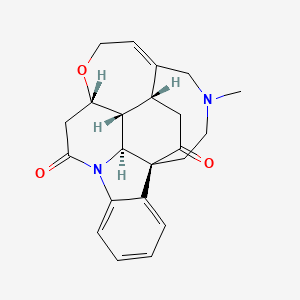
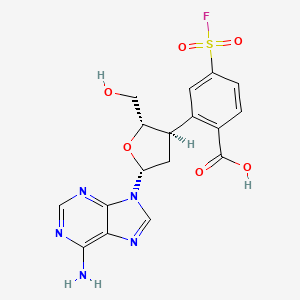
![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
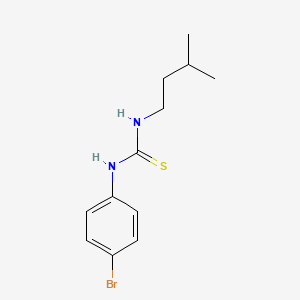
![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)
![3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)
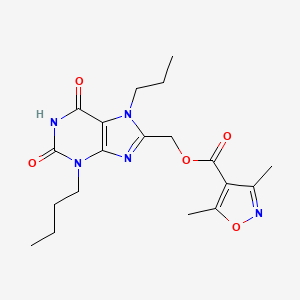
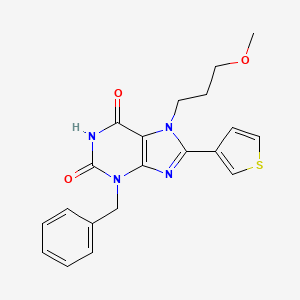
![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)